An In-depth Technical Guide to the Physicochemical Properties of 7-(1H-pyrrol-1-yl)-1H-indazole
An In-depth Technical Guide to the Physicochemical Properties of 7-(1H-pyrrol-1-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(1H-pyrrol-1-yl)-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, which is recognized as a "privileged structure" in drug discovery, this molecule holds potential for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(1H-pyrrol-1-yl)-1H-indazole, offering insights into its structure, solubility, lipophilicity, and stability. The synthesis of this compound is also discussed, along with detailed experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of indazole-based compounds.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives represent a critically important class of nitrogen-containing heterocyclic compounds in the landscape of pharmaceutical research.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold found in numerous biologically active molecules.[2][3] The inherent structural features of indazoles, including their ability to act as hydrogen bond donors and acceptors, contribute to their successful interaction with a wide array of biological targets. Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3] The compound 7-(1H-pyrrol-1-yl)-1H-indazole, featuring a pyrrole moiety at the 7-position, presents a unique substitution pattern that is anticipated to modulate the electronic and steric properties of the parent indazole core, thereby influencing its physicochemical and biological characteristics.
Molecular Structure and Properties
The foundational step in understanding the physicochemical nature of 7-(1H-pyrrol-1-yl)-1H-indazole lies in a thorough analysis of its molecular structure.
Tautomerism
Like the parent indazole, 7-(1H-pyrrol-1-yl)-1H-indazole can exist in different tautomeric forms. The 1H- and 2H-tautomers are the most common, with the 1H-tautomer generally being the more thermodynamically stable and predominant form in solution and the solid state.[2] The presence of the pyrrole substituent at the 7-position is not expected to significantly alter this equilibrium.
Caption: Tautomeric forms of the indazole core.
Core Physicochemical Data
| Property | Value (Estimated/Calculated) | Source |
| Molecular Formula | C₁₁H₉N₃ | - |
| Molecular Weight | 183.21 g/mol | [4] |
| Melting Point | Not available. Expected to be a solid at room temperature. | - |
| Boiling Point | Not available. | - |
| Calculated logP | 2.0 | [4] |
| pKa (acidic, NH) | ~13-14 (Estimated based on parent indazole) | [2] |
| pKa (basic, N) | ~1-2 (Estimated based on parent indazole) | [2] |
Note: These values are estimations and should be confirmed by experimental determination.
Synthesis of 7-(1H-pyrrol-1-yl)-1H-indazole
While a specific, validated synthesis for 7-(1H-pyrrol-1-yl)-1H-indazole is not published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. A common and effective approach involves a palladium-catalyzed cross-coupling reaction.
Caption: Proposed synthetic workflow for 7-(1H-pyrrol-1-yl)-1H-indazole.
Proposed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of 7-(1H-pyrrol-1-yl)-1H-indazole via a Buchwald-Hartwig amination reaction.
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Reaction Setup: To an oven-dried Schlenk tube, add 7-bromo-1H-indazole (1.0 eq), pyrrole (1.2 eq), potassium carbonate (2.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand like Xantphos (0.1 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous dioxane via syringe.
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Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-(1H-pyrrol-1-yl)-1H-indazole.
Key Physicochemical Properties and Their Determination
Understanding the physicochemical properties of a compound is paramount in drug development, as they significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
The solubility of a compound in both aqueous and organic media is a critical parameter.
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Aqueous Solubility: The presence of the nitrogen atoms in the indazole and pyrrole rings allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall aromatic and hydrophobic nature of the molecule will likely limit its solubility in water.
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Organic Solubility: 7-(1H-pyrrol-1-yl)-1H-indazole is expected to be soluble in a range of common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and dichloromethane.
Experimental Protocol: Thermodynamic Solubility Measurement
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).
Lipophilicity (logP/logD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's ability to cross biological membranes.
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logP: The calculated XLogP3-AA value for 5-(1H-pyrrol-3-yl)-1H-indazole, a constitutional isomer of the target molecule, is 2.0.[4] This suggests that 7-(1H-pyrrol-1-yl)-1H-indazole is likely to have a moderate level of lipophilicity.
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logD: The distribution coefficient (logD) takes into account the ionization of the molecule at a specific pH. Given the estimated pKa values, the logD will be pH-dependent.
Experimental Protocol: Shake-Flask Method for logP Determination
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System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for logD). Pre-saturate the n-octanol with the aqueous phase and vice versa.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Acidity and Basicity (pKa)
The pKa values of a molecule dictate its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
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Acidic Proton: The N-H proton of the indazole ring is weakly acidic. For the parent 1H-indazole, the pKa for deprotonation is approximately 13.86.[2] The electron-donating nature of the 7-pyrrol-1-yl substituent may slightly increase this pKa.
-
Basic Center: The pyridine-like nitrogen atom (N2) of the indazole ring is weakly basic. For the parent 1H-indazole, the pKa of the conjugate acid is around 1.31.[2]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Prepare a solution of the compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Specialized software can be used for more accurate determination from the titration curve.
Chemical Stability
The stability of a compound under various conditions is crucial for its storage, formulation, and in vivo efficacy.
-
pH Stability: The stability of 7-(1H-pyrrol-1-yl)-1H-indazole should be assessed across a range of pH values to determine its susceptibility to acid- or base-catalyzed degradation.
-
Oxidative and Photolytic Stability: The electron-rich pyrrole and indazole rings may be susceptible to oxidation. Exposure to light could also potentially lead to degradation.
Experimental Protocol: In-Use Stability Testing
-
Sample Preparation: Prepare solutions of the compound in various buffers representing a range of pH values (e.g., pH 2, 7.4, and 9).
-
Storage Conditions: Store the solutions under different conditions, such as at room temperature and elevated temperatures (e.g., 40 °C), and with exposure to light, according to ICH guidelines.[5][6]
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution and analyze the concentration of the parent compound and the formation of any degradation products using a stability-indicating HPLC method.
Spectroscopic and Crystallographic Characterization
Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural elucidation of 7-(1H-pyrrol-1-yl)-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indazole and pyrrole rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching vibrations from the indazole and pyrrole rings, and C-H and C=C stretching vibrations from the aromatic systems.
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure is available for the title compound, the structure of a related derivative, 1-allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, reveals a dihedral angle of 64.73° between the indazole and pyrrole rings.[7]
Conclusion
7-(1H-pyrrol-1-yl)-1H-indazole is a molecule with significant potential in the field of drug discovery, stemming from its indazole core. This technical guide has provided a detailed overview of its key physicochemical properties, including its structure, solubility, lipophilicity, and stability. While direct experimental data for this specific compound is limited, this guide has offered estimations based on related structures and detailed protocols for the experimental determination of these crucial parameters. The proposed synthetic route provides a practical approach for its preparation. It is our hope that this guide will serve as a valuable foundational resource for researchers, enabling further exploration and development of 7-(1H-pyrrol-1-yl)-1H-indazole and its analogs as potential therapeutic agents.
References
- El Ghozlani, M., et al. (2016). 1-Allyl-5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole.
- Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(15), 3468.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
-
PubChem. 1H-Indazole. [Link]
- Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2014). Organic Process Research & Development, 18(1), 178-185.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Medicinal Chemistry, 12(9), 1479-1503.
- The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). European Journal of Medicinal Chemistry, 263, 115870.
-
PubChem. 5-(1H-pyrrol-3-yl)-1H-indazole. [Link]
- European Medicines Agency. (2001). NOTE FOR GUIDANCE ON IN-USE STABILITY TESTING OF HUMAN MEDICINAL PRODUCTS.
- Year 2024 In-Use stability testing FAQ. (2024).
Sources
- 1. Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. researchgate.net [researchgate.net]
